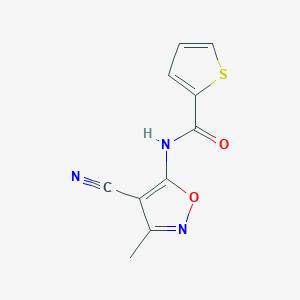

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide

Übersicht

Beschreibung

“N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of such compounds involves the use of oxazole and thiophene derivatives. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . A novel series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides have been synthesized and characterized by IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry .Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds typically involve condensation reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that results in aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen

ER to Synapse Trafficking of NMDA Receptors

The research on NMDA receptors, which are critical for synaptic transmission and plasticity in the central nervous system, provides insights into molecular mechanisms relevant to understanding the function of similar complex molecules. The study emphasizes the trafficking of NMDA receptors from the endoplasmic reticulum to synapses, highlighting their significance in synaptic physiology and potential implications in neurological diseases (Horak et al., 2014).

Amyloid Imaging in Alzheimer's Disease

Advancements in amyloid imaging for Alzheimer's disease diagnosis use compounds that bind to amyloid plaques in the brain, illustrating the application of chemical compounds in diagnostic imaging. This approach aids in early detection and evaluation of therapies targeting amyloid plaques, crucial for managing Alzheimer's disease (Nordberg, 2007).

Synthetic Routes for Heterocyclic Compounds

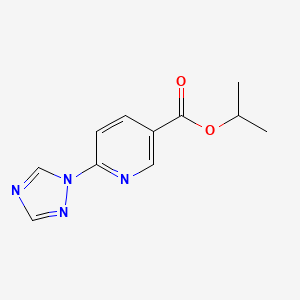

The synthesis of 1,2,3-triazoles and their biological significance, including their role in drug discovery and material science, highlights the importance of exploring synthetic routes for heterocyclic compounds. This area of research is essential for developing new therapeutic agents and materials with specific functional properties (Kaushik et al., 2019).

Thiophene Derivatives in Medicinal Chemistry

Investigations into thiophene analogues of known carcinogens provide valuable insights into structure-activity relationships, with implications for developing safer compounds with reduced carcinogenic potential. This research contributes to understanding how molecular modifications can influence biological activity, relevant for designing drugs with minimized side effects (Ashby et al., 1978).

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

The use of benzene-1,3,5-tricarboxamide demonstrates the versatility of supramolecular building blocks in nanotechnology, polymer processing, and biomedical applications. This example underscores the potential of well-understood chemical compounds to be applied across diverse scientific fields, from material science to drug delivery systems (Cantekin et al., 2012).

Zukünftige Richtungen

The future directions for “N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide” could involve further functionalization to obtain more active compounds . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Wirkmechanismus

Target of Action

The primary targets of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide are currently under investigation .

Mode of Action

It has been suggested that the compound may interfere with microtubule formation, which could be one of the mechanisms behind its anticancer activity .

Biochemical Pathways

Given its potential impact on microtubule formation, it may affect cell division and growth pathways .

Pharmacokinetics

As a research chemical, more studies are needed to understand its pharmacokinetic profile .

Result of Action

Preliminary studies suggest that it may have anticancer activity, potentially through disruption of microtubule formation .

Action Environment

As a research chemical, its behavior in different environments is an area of ongoing investigation .

Eigenschaften

IUPAC Name |

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S/c1-6-7(5-11)10(15-13-6)12-9(14)8-3-2-4-16-8/h2-4H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRNXRXDWMGDOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C#N)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201202683 | |

| Record name | N-(4-Cyano-3-methyl-5-isoxazolyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478043-93-5 | |

| Record name | N-(4-Cyano-3-methyl-5-isoxazolyl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478043-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Cyano-3-methyl-5-isoxazolyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3140755.png)

![Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B3140765.png)

![4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B3140772.png)

![(4-Phenylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B3140775.png)

![1-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3140782.png)

![Methyl 1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)-4-piperidinecarboxylate](/img/structure/B3140788.png)

![2-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3140809.png)

![N-{3-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl}acetamide](/img/structure/B3140816.png)

![[2-Methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl 4-fluorobenzoate](/img/structure/B3140820.png)

![N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-3-methoxybenzamide](/img/structure/B3140826.png)

![2-(ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3140831.png)

![N-(4-fluoroanilino)-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B3140841.png)

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate](/img/structure/B3140843.png)